Calcium-40

概述

描述

Calcium-40 is a stable (non-radioactive) isotope of Calcium . It is both naturally occurring and produced by fission . Calcium-40 is considered “doubly magic” because it has 20 protons and 20 neutrons in its nucleus . As a result, this isotope is very stable .

Synthesis Analysis

Calcium-40 can be synthesized using the sol-gel synthesis method for the preparation of different calcium phosphates and composite materials . This method is a powerful tool for the synthesis of calcium hydroxyapatite and other phosphates, and different calcium phosphate-based composites at mild synthetic conditions resulted in high reproducibility, high phase purity, and desired morphology .Molecular Structure Analysis

Calcium-40 has an atomic number Z of 20 (number of protons), and a mass number A of 40 (number of nucleons). It has 20 neutrons . The isotopic mass of Calcium-40 is 39.9625909 (2) u (atomic weight of Calcium-40) .Chemical Reactions Analysis

Calcium-40, like other calcium ions, can undergo a variety of chemical reactions. For example, it can react with sulfate ions, sodium hydroxide, ammonium carbonate, and sodium oxalate . It can also be used in complexometric titrations .Physical And Chemical Properties Analysis

Calcium-40 is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . It has a melting point of 842°C, a boiling point of 1484°C, and a density of 1.54 g/cm³ .科学研究应用

Geochronology and Petrogenetic Studies :

- Ca-40 is used in high precision mass spectrometric determination for geochronology, specifically in the K-Ca dating method. This method provides precise age determinations for a broader range of geologic materials, such as meteorites, igneous, and metamorphic rocks (Marshall & DePaolo, 1982).

Biogeochemical Processes in Ecosystems :

- The isotopic compositions of Ca, including Ca-40, in surface waters have been studied to understand their role in forested ecosystems. Such studies focus on the interaction between vegetation and water-rock processes, influencing Ca isotope fractionation (Cenki‐Tok et al., 2009).

- In plant-mineral interactions, stable Ca isotopes, including Ca-40, offer insights into the biogeochemical cycling of Ca at the soil-water-plant scale (Schmitt et al., 2017).

Medical Research :

- Ca-40 plays a role in the study of parathyroids in calcium and phosphorus metabolism, contributing to the understanding of hormonal activities crucial for skeletal tissue development and maintenance (Munson, 1955).

- The measurement of total body calcium using the Ca-40(n, alpha)37 Ar reaction has been explored, offering insights into the physiological roles of calcium in the human body (Lewellen et al., 1979).

Environmental and Ecological Studies :

- Studies have investigated the calcium isotope fractionation in soil and vegetation, with Ca-40 isotopes providing a deeper understanding of biogeochemical processes in forest ecosystems (Page et al., 2008).

- Research on calcium isotopic composition in mantle xenoliths and minerals from Eastern China utilizes Ca-40 to study isotopic fractionation in the upper mantle, offering insights into mantle evolution (Kang et al., 2016).

安全和危害

属性

IUPAC Name |

calcium-40 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPRJOBELJOOCE-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[40Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161493 | |

| Record name | Calcium, isotope of mass 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

39.9625908 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium-40 | |

CAS RN |

14092-94-5 | |

| Record name | Calcium, isotope of mass 40 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014092945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium, isotope of mass 40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

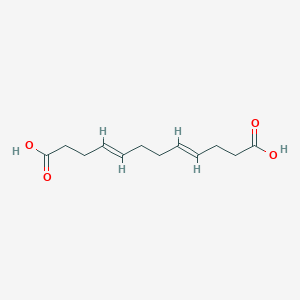

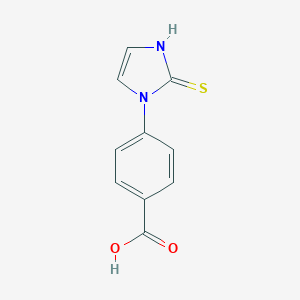

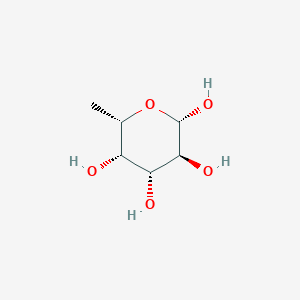

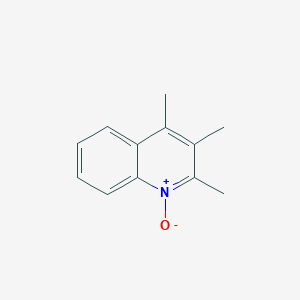

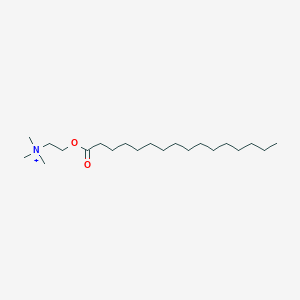

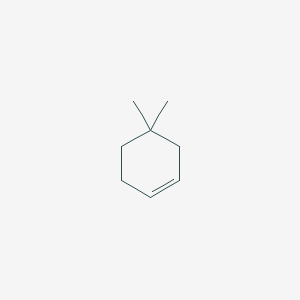

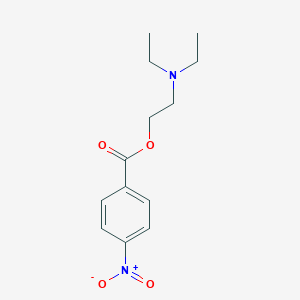

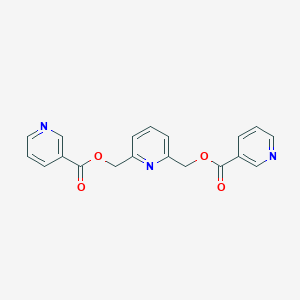

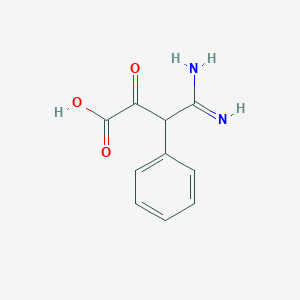

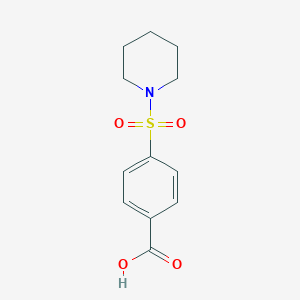

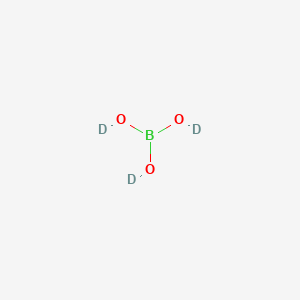

Synthesis routes and methods I

Procedure details

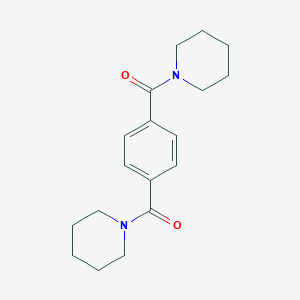

Synthesis routes and methods II

Procedure details

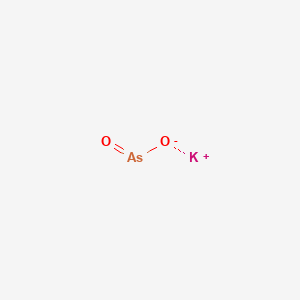

Synthesis routes and methods III

Procedure details

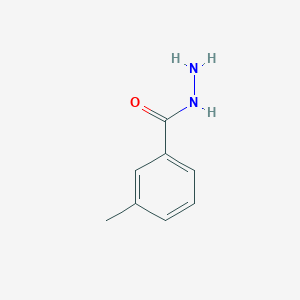

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。